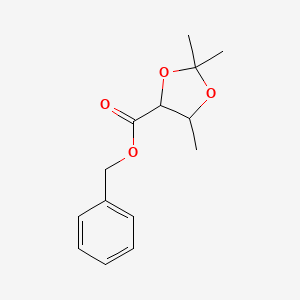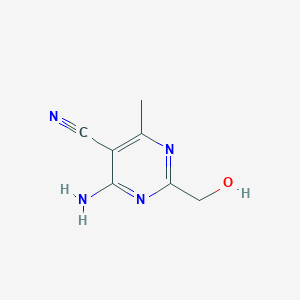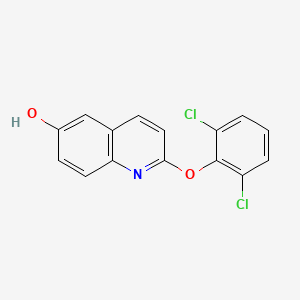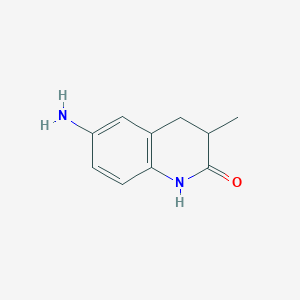![molecular formula C28H27N3 B13870767 Benzaldehyde, 4-[ethyl(phenylmethyl)amino]-, diphenylhydrazone](/img/structure/B13870767.png)
Benzaldehyde, 4-[ethyl(phenylmethyl)amino]-, diphenylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzaldehyde, 4-[ethyl(phenylmethyl)amino]-, diphenylhydrazone is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group R1R2C=NNH2. This compound is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-[ethyl(phenylmethyl)amino]-, diphenylhydrazone typically involves the reaction of 4-[ethyl(phenylmethyl)amino]benzaldehyde with diphenylhydrazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Benzaldehyde, 4-[ethyl(phenylmethyl)amino]-, diphenylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Substituted hydrazones with different functional groups.
科学的研究の応用
Benzaldehyde, 4-[ethyl(phenylmethyl)amino]-, diphenylhydrazone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Benzaldehyde, 4-[ethyl(phenylmethyl)amino]-, diphenylhydrazone involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Benzaldehyde, 4-ethyl-: A simpler aldehyde derivative with similar structural features.
Benzaldehyde, 4-methyl-: Another aldehyde derivative with a methyl group instead of an ethyl group.
Diphenylhydrazone derivatives: Compounds with similar hydrazone functional groups but different substituents.
Uniqueness
Benzaldehyde, 4-[ethyl(phenylmethyl)amino]-, diphenylhydrazone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields of research and industry.
特性
分子式 |
C28H27N3 |
|---|---|
分子量 |
405.5 g/mol |
IUPAC名 |
N-benzyl-4-[(diphenylhydrazinylidene)methyl]-N-ethylaniline |
InChI |
InChI=1S/C28H27N3/c1-2-30(23-25-12-6-3-7-13-25)26-20-18-24(19-21-26)22-29-31(27-14-8-4-9-15-27)28-16-10-5-11-17-28/h3-22H,2,23H2,1H3 |
InChIキー |
YBXCUOANNJNYCV-UHFFFAOYSA-N |
正規SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C=NN(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]aniline](/img/structure/B13870723.png)


![ethyl N-[2-amino-4-[(4-cyanophenyl)methoxy]phenyl]carbamate](/img/structure/B13870743.png)

![N-[4-chloro-3-(1-methylpyrazol-4-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B13870748.png)
![Ethyl 7-(methylsulfonyl)-7-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13870755.png)
![3-[2-(Benzyloxy)phenyl]thiophene](/img/structure/B13870761.png)


